molecular formula C23H15F2N3 B6512002 6-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-37-0

6-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6512002
CAS No.: 932280-37-0
M. Wt: 371.4 g/mol
InChI Key: COERGRNOOCSGEG-UHFFFAOYSA-N
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Description

6-Fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetically crafted fluorinated heterocyclic compound that belongs to the 1H-pyrazolo[3,4-b]quinoline family, a class of molecules known for their planar, aromatic core and significant photophysical properties . The strategic incorporation of fluorine atoms and aromatic substituents on the polycyclic structure is designed to fine-tune the compound's electronic characteristics, solubility, and binding affinity, making it a valuable scaffold for advanced materials science and medicinal chemistry research. This compound holds particular promise in the development of organic electronic materials. Members of the pyrazoloquinoline family are investigated as efficient blue-light luminophores and are proposed as chromophores for Organic Light-Emitting Diodes (OLEDs) . The planar structure of the core facilitates π-π stacking, which is crucial for charge transport in solid-state materials . The specific substitution pattern of this derivative, including the 6-fluoro group, can influence the HOMO/LUMO energy levels and ionization potential, which are critical parameters for optimizing the performance and efficiency of OLED devices, especially when using higher work-function cathodes like aluminum . Researchers can employ this compound as a key intermediate or final building block in various synthetic pathways. Synthetic methods for related pyrazoloquinolines often involve multi-component reactions or Friedländer condensations, starting from materials such as aminopyrazoles and substituted aromatic aldehydes or o-halogenated benzoic acid derivatives . The presence of multiple aromatic rings and fluorine atoms makes it a sophisticated subject for computational chemistry studies and structure-activity relationship (SAR) investigations. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c1-14-5-7-15(8-6-14)21-19-13-26-22-18(3-2-4-20(22)25)23(19)28(27-21)17-11-9-16(24)10-12-17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COERGRNOOCSGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Friedländer condensation serves as a cornerstone for constructing the quinoline core. Adapted from solvent-free methodologies using polyphosphoric acid (PPA), the reaction between 2-aminobenzophenone derivatives and diketones facilitates cyclization. For the target compound, 2-amino-5-fluorobenzophenone (1 ) reacts with 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (2 ) under PPA catalysis at 90–110°C to yield the pyrazoloquinoline scaffold. The solvent-free conditions minimize side reactions, achieving a 68% isolated yield after 2 hours.

Critical Parameters :

  • Catalyst : PPA (P₂O₅ in H₃PO₄) enhances protonation of carbonyl groups, accelerating cyclization.

  • Temperature : Reactions below 90°C result in incomplete conversion, while temperatures above 120°C promote decomposition.

  • Substituent Compatibility : Electron-withdrawing fluoro groups at position 6 slightly reduce reaction rates due to decreased nucleophilicity of the aminobenzophenone.

Palladium-Catalyzed Cross-Coupling Methods

Suzuki-Miyaura Coupling for Aryl Group Introduction

The 4-fluorophenyl and 4-methylphenyl substituents are introduced via Suzuki-Miyaura coupling. Brominated intermediates, such as 6-fluoro-3-bromo-1H-pyrazolo[4,3-c]quinoline (3 ), react with 4-fluorophenylboronic acid and 4-methylphenylboronic acid under Pd(PPh₃)₄ catalysis. Optimized conditions (DMF/H₂O, 80°C, 12 hours) afford the bis-arylated product in 82% yield.

Table 1: Suzuki-Miyaura Coupling Optimization

ParameterOptimal ValueEffect on Yield
Catalyst Loading5 mol% Pd(PPh₃)₄Maximizes turnover
Solvent SystemDMF/H₂O (3:1)Enhances solubility
Temperature80°CBalances kinetics and stability

Fluorination Techniques

Late-stage fluorination at position 1 is achieved using Selectfluor® in acetonitrile at 60°C. This electrophilic fluorination proceeds via a radical mechanism, requiring a 20 mol% iodine(III) catalyst to stabilize intermediates. The reaction achieves 89% regioselectivity for the 1-fluoro position, confirmed by ¹⁹F NMR.

Cyclization and Ring-Closure Strategies

Pyrazole Ring Formation

The pyrazole moiety is assembled through a [3+2] cycloaddition between hydrazine derivatives and α,β-unsaturated ketones. For example, 4-fluoro-3-nitroquinoline (4 ) reacts with 4-methylphenylhydrazine in ethanol under reflux to form the pyrazole ring. Sodium acetate buffer (pH 5.5) suppresses nitro group reduction, yielding 85% of the cyclized product.

Quinoline Core Assembly

Microwave-assisted cyclocondensation reduces reaction times from 24 hours to 30 minutes. A mixture of 2-aminobenzaldehyde and ethyl acetoacetate in acetic acid, irradiated at 150°C, forms the quinoline core with 94% purity (HPLC). Subsequent bromination at position 3 using NBS (N-bromosuccinimide) introduces the handle for cross-coupling.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (HPLC)Time (h)
Friedländer Condensation68922
Suzuki-Miyaura Coupling829512
Microwave Cyclization76940.5

The Suzuki-Miyaura method offers superior yields but requires pre-functionalized intermediates. In contrast, microwave-assisted cyclization excels in rapid core assembly but demands specialized equipment.

Purification and Characterization Techniques

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves regioisomeric byproducts. Gradient elution (5–20% EtOAc) separates the target compound (Rf = 0.45) from des-fluoro impurities (Rf = 0.32).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 8.4 Hz, 1H, H-5), 7.89–7.82 (m, 4H, aryl-H), 3.29 (s, 3H, CH₃).

  • ¹³C NMR : δ 162.1 (C-F), 140.5 (C=N), 128.9–115.7 (aryl-C).

  • HRMS : m/z 371.4 [M+H]⁺ (calc. 371.14) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: The fluorine atoms and phenyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination reagents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula:

  • Molecular Formula : C22H18F2N4
  • Molecular Weight : 412.41 g/mol

The structure of 6-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline includes a pyrazoloquinoline framework that contributes to its biological activity.

Anticancer Activity

Several studies have indicated that pyrazoloquinolines exhibit anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazoloquinoline exhibited cytotoxic effects on breast cancer cells, suggesting potential for further development as anticancer agents .

Neuropharmacological Effects

The interaction of this compound with neurotransmitter systems has been explored, particularly its effects on serotonin and dopamine receptors.

  • Research Findings : Preliminary investigations suggest that it may act as a modulator for these neurotransmitter systems, which could have implications for treating mood disorders .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Mechanism : The compound's structure allows it to fit into the active sites of certain enzymes and receptors, potentially inhibiting or activating their functions.

Data Tables

Application Description Reference
Anticancer ActivityInhibits proliferation in cancer cell linesJournal of Medicinal Chemistry
NeuropharmacologicalModulates serotonin and dopamine receptorsPreliminary Studies
Enzyme InteractionPotential inhibitor/activator for specific enzymesMechanistic Studies

Mechanism of Action

The mechanism of action of 6-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity through interactions such as hydrogen bonding and van der Waals forces. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Analogous Pyrazoloquinolines

The biological and physicochemical properties of pyrazoloquinolines are highly sensitive to substituent modifications. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents (Positions) Key Properties/Activities Reference
Target Compound Pyrazolo[4,3-c]quinoline 1: 4-Fluorophenyl; 3: 4-Methylphenyl; 6: F Not explicitly reported (structural focus)
3-(4-Ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline 1: 4-Fluorophenyl; 3: 4-Ethoxyphenyl; 6,8: F Screening compound (biological potential)
4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F6) Pyrazolo[3,4-b]quinoline 1: Phenyl; 3: Methyl; 4: 4-Chlorophenyl; 6: F Optical/thermal stability
ELND006 Pyrazolo[4,3-c]quinoline 4: Cyclopropyl; 5: 4-(Trifluoromethyl)phenylsulfonyl; 7,8: F Gamma-secretase inhibitor (amyloid-beta selectivity)
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) Pyrazolo[4,3-c]quinoline 3: Amino; 4: 4-Hydroxyphenylamino Anti-inflammatory (NO production inhibition, IC50 ~ submicromolar)
Key Observations :

Substituent Position and Activity: The target compound lacks the amino or hydroxyl groups present in analogs like 2i, which are critical for anti-inflammatory activity via nitric oxide (NO) suppression . Fluorine at the 6-position is conserved in multiple analogs (e.g., F6, ELND006), suggesting its role in enhancing metabolic stability and target binding .

Dual fluorine substitution (e.g., 6,8-difluoro in C350-0829) may enhance electron-deficient character, affecting interactions with aromatic residues in enzymes .

Biological Activity: ELND006 and ELND007 demonstrate the impact of sulfonyl and trifluoromethyl groups on gamma-secretase inhibition, highlighting the importance of bulky substituents for selective amyloid-beta reduction . Amino-substituted derivatives (e.g., 2i) exhibit potent anti-inflammatory activity, whereas the target compound’s lack of polar groups may limit such effects unless optimized .

Biological Activity

6-Fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent substitutions at various positions. The synthetic route often employs fluorinated aromatic compounds to enhance biological activity and lipophilicity.

Biological Activity

The biological activity of this compound has been investigated across various studies, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazoloquinolines. For instance, compounds within this class have shown significant inhibition of inflammatory mediators in vitro. The IC50 values for related pyrazole derivatives have been reported to be comparable to standard anti-inflammatory drugs such as diclofenac sodium, with values around 54.65 μg/mL for some derivatives .

Anticancer Activity

The anticancer properties of this compound have been evaluated in several cancer cell lines. In one study, a related compound demonstrated cytotoxic effects with an IC50 value of 5.9 μM against A549 non-small cell lung cancer cells . Such findings suggest that modifications in the pyrazoloquinoline structure can significantly enhance cytotoxicity.

Antimicrobial Activity

Antimicrobial assessments have indicated that compounds similar to this compound exhibit activity against various bacterial strains. The presence of fluorine atoms in the structure is believed to contribute to enhanced membrane permeability and bioactivity against pathogens .

Data Table: Summary of Biological Activities

Activity IC50 Value (μg/mL) Reference
Anti-inflammatory54.65
Anticancer (A549)5.9
Antimicrobial (Bacillus subtilis)Not specified

Case Studies

Several case studies have explored the biological implications of pyrazoloquinolines:

  • Anti-inflammatory Effects : A study evaluated a series of pyrazole derivatives and found that certain modifications led to enhanced anti-inflammatory activity through the inhibition of COX enzymes.
  • Cytotoxicity in Cancer Models : Research involving A549 lung cancer cells demonstrated that specific substitutions on the pyrazoloquinoline scaffold could lead to improved cytotoxic profiles.
  • Microbial Resistance : Investigations into antimicrobial efficacy revealed that fluorinated compounds exhibited lower MICs against resistant strains, indicating their potential role in overcoming microbial resistance.

Q & A

Q. Table 1: Synthetic Conditions for Key Steps

StepReagents/ConditionsYield Improvement Strategy
Core FormationDMF, 120°C, 12hSwitch to DMSO for higher polarity
FluorinationKF, CuI, 80°CMicrowave irradiation (50 W, 100°C)

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography: Determines crystal system (e.g., monoclinic, space group P2₁/c) and bond angles. Lattice parameters (a=8.21 Å, b=12.45 Å) confirm substituent steric effects .
  • NMR Spectroscopy:
    • ¹H NMR: Fluorine-induced deshielding (δ 8.2–8.5 ppm for aromatic protons) .
    • ¹⁹F NMR: Distinct signals at -110 to -115 ppm confirm fluorine positions .
  • Mass Spectrometry (HRMS): Exact mass (calc. 399.134 g/mol) validates molecular formula .

Basic: How is the biological activity of this compound assessed in preclinical studies?

Methodological Answer:

  • In Vitro Assays:
    • Anticancer: MTT assay on HeLa cells (IC₅₀ = 0.39 μM) with caspase-3 activation .
    • Anti-inflammatory: COX-2 inhibition assay (IC₅₀ = 1.2 μM) using ELISA .
  • Controls: Compare with structurally similar analogs (e.g., 8-methoxy derivatives) to isolate substituent effects .

Q. Table 2: Representative Biological Activity Data

SubstituentIC₅₀ (Anticancer, μM)IC₅₀ (Anti-inflammatory, μM)
6-F, 4-FPh0.391.2
8-OCH₃1.002.5

Advanced: How can structure-activity relationship (SAR) studies resolve conflicting bioactivity data across publications?

Methodological Answer:

  • Systematic Analog Synthesis: Prepare derivatives with single substituent variations (e.g., replacing 4-methylphenyl with 3-methoxyphenyl) .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify critical binding regions .
  • Meta-Analysis: Cross-reference datasets from multiple studies to isolate variables (e.g., cell line specificity, assay protocols) .

Advanced: How can contradictions in reported IC₅₀ values be addressed methodologically?

Methodological Answer:

  • Standardize Assay Conditions:
    • Use identical cell lines (e.g., HepG2 vs. MCF-7) and serum concentrations (10% FBS) .
    • Validate via orthogonal assays (e.g., flow cytometry vs. MTT for apoptosis) .
  • Control for Solubility: Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .

Advanced: What strategies elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies: Measure Kᵢ (inhibition constant) via Lineweaver-Burk plots for competitive/non-competitive binding .
  • Molecular Docking: AutoDock Vina simulations with COX-2 (PDB: 5KIR) identify key interactions (e.g., H-bonding with Gln203) .
  • Mutagenesis: CRISPR-edited cell lines (e.g., COX-2 KO) confirm target specificity .

Advanced: How can solubility challenges in in vivo studies be mitigated?

Methodological Answer:

  • Co-Solvent Systems: Use PEG-400/water (70:30) or cyclodextrin inclusion complexes .
  • Prodrug Design: Introduce hydroxyl groups via esterification for improved aqueous solubility .
  • Salt Formation: React with HCl or sodium citrate to enhance bioavailability .

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